(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid
Description
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid (CAS: 1310680-23-9) is a chiral, non-proteinogenic amino acid derivative widely employed in peptide synthesis and medicinal chemistry. Its molecular formula is C₂₂H₂₃NO₄, with a molecular weight of 365.42–365.43 g/mol depending on the source . The compound features a rigid 5,5-dimethylpyrrolidine backbone, which imposes conformational constraints to enhance peptide stability and modulate secondary structures like β-turns . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as an acid-labile protecting group for the amine, enabling its use in solid-phase peptide synthesis (SPPS) .
Key properties include:
- Storage: Recommended at +4°C in dry, ventilated conditions to prevent hydrolysis .
- Safety: Classified as non-hazardous under EU regulations (EC No. 1272/2008), though standard laboratory precautions (e.g., avoiding inhalation, skin contact) are advised .
- Applications: Critical for designing peptide therapeutics, enzyme inhibitors, and molecular probes requiring controlled stereochemistry .
Properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFLWRZPGHUGE-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with commercially available (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid as the chiral core substrate. The main synthetic goal is to introduce the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group selectively on the amino group while preserving the carboxylic acid functionality for further peptide coupling reactions.
Protection of the Amino Group with Fmoc
- The amino group of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid is protected by reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl).
- This reaction is typically carried out in an organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under slightly alkaline conditions.
- Bases such as sodium carbonate, triethylamine, or sodium bicarbonate are used to neutralize the released hydrochloric acid and drive the reaction forward.
| Parameter | Details |
|---|---|
| Solvent | DCM, THF, or aqueous-organic mixtures |
| Base | Sodium carbonate, triethylamine, or NaHCO3 |
| Temperature | 0°C to room temperature |
| Reaction Time | Several hours (typically 2–24 h) |
| Atmosphere | Inert atmosphere (nitrogen or argon) recommended to avoid moisture |
- After completion, the product is purified by recrystallization or silica gel column chromatography.
- The purification step is critical as incomplete reaction or side products can complicate downstream applications.
Esterification and Hydrolysis Steps (If Applicable)
In some synthetic routes, the carboxylic acid group is temporarily protected as a methyl or benzyl ester to facilitate selective transformations on the amino group or ring system.
- Esterification: Using iodomethane and a base such as cesium carbonate in dimethylformamide (DMF) to form methyl esters.
- Hydrolysis: After Fmoc protection, ester groups can be hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous methanol) to regenerate the free acid.
This two-step protection-deprotection strategy helps in controlling side reactions and improving overall yield.
Deprotection of Temporary Protecting Groups (If Used)
- Temporary protecting groups such as benzyl esters are removed by catalytic hydrogenation (e.g., palladium on charcoal) under mild acidic conditions (e.g., trifluoroacetic acid).
- This step regenerates the free carboxylic acid while retaining the Fmoc protecting group on the amino function.
Reaction Scheme Summary (Based on Literature)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Starting material: (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid | Commercially available | Chiral amino acid substrate |
| 2 | Amino group protection with Fmoc-Cl | Fmoc-Cl, base (Na2CO3 or Et3N), DCM/THF, 0°C to RT | Fmoc-protected amino acid |
| 3 | Optional esterification of carboxylic acid | Iodomethane, Cs2CO3, DMF | Methyl ester derivative |
| 4 | Optional ester hydrolysis | NaOH in aqueous MeOH | Regeneration of free acid |
| 5 | Deprotection of benzyl ester (if used) | H2, Pd/C, TFA | Free acid with Fmoc protection |
Industrial Scale-Up Considerations
- Bulk synthesis follows the same synthetic route with optimization of reaction parameters such as temperature, solvent choice, and reaction time to maximize yield and purity.
- Industrial reactors and purification systems (e.g., large-scale chromatography or crystallization) are employed.
- Minimizing chromatographic steps is preferred for scalability; literature reports only two chromatographic purifications are typically required in the entire synthesis.
Analytical and Purity Considerations
- Completion of the Fmoc protection reaction is critical; incomplete conversion leads to difficult separations.
- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity.
- The compound is typically stored at +4°C in dry, ventilated conditions to prevent hydrolysis and degradation.
Research Findings and Optimization
- Studies have shown that the use of sodium bicarbonate in aqueous tetrahydrofuran provides mild alkaline conditions favorable for Fmoc attachment, yielding high purity products.
- The Fmoc group is stable under the reaction conditions but can be selectively removed later using bases such as piperidine or pyrrolidine in dimethylformamide (DMF) or green solvent mixtures, which is important for peptide synthesis applications.
- Pyrrolidine has been identified as an efficient base for Fmoc removal in less polar solvents, expanding the solvent options for peptide synthesis and potentially improving green chemistry profiles.
Data Table: Typical Yields and Reaction Conditions Summary
| Step | Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Fmoc Protection | Fmoc-Cl, Na2CO3, DCM, RT | 80–95 | High yield with careful pH control |
| Esterification (optional) | MeI, Cs2CO3, DMF, RT | 85–90 | Protects acid group for selective steps |
| Ester Hydrolysis (optional) | NaOH, MeOH/H2O, RT | >90 | Regenerates free acid |
| Benzyl Ester Deprotection | H2, Pd/C, TFA, RT | >95 | Mild conditions preserve Fmoc |
Chemical Reactions Analysis
Types of Reactions
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc deprotection.
Coupling Reactions: Reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for peptide coupling.
Substitution Reactions: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides or peptide fragments.
Esters and Amides: Substitution reactions yield esters or amides of the carboxylic acid group.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
In peptide synthesis, (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid serves as a protecting group for amino acids. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective modifications of amino acids without affecting others. This selectivity is crucial for synthesizing complex peptides that are often used as therapeutic agents. The stability of the Fmoc group under basic conditions and its ease of removal under mild acidic conditions make it a preferred choice among chemists .
Case Study: Synthesis of Bioactive Peptides
A study demonstrated the successful synthesis of a series of bioactive peptides using this compound as a key building block. The peptides exhibited significant biological activity, showcasing the compound's utility in generating therapeutically relevant molecules .
Drug Development
Facilitating Complex Molecule Creation
In pharmaceutical research, this compound is integral to developing complex drug candidates. Its unique structure enhances the bioavailability and efficacy of therapeutic agents by providing a scaffold for further modifications .
Case Study: Novel Anticancer Agents
Research has shown that incorporating this compound into drug design led to the discovery of novel anticancer agents. These compounds demonstrated improved potency and selectivity against cancer cell lines compared to existing treatments .
Bioconjugation
Targeted Drug Delivery Systems
this compound is also valuable in bioconjugation processes. It aids in attaching biomolecules to surfaces or other molecules, facilitating the development of targeted drug delivery systems. This application is particularly important in creating therapies that minimize side effects while maximizing therapeutic efficacy .
Example: Antibody-Drug Conjugates (ADCs)
In the development of ADCs, researchers have utilized this compound to link cytotoxic drugs to antibodies selectively. This approach has shown promise in enhancing the delivery of drugs directly to cancer cells while sparing healthy tissues .
Material Science
Advanced Material Development
The compound finds applications in material science, particularly in creating polymers with specific properties suitable for coatings or biomedical devices. Its ability to modify polymer characteristics makes it an essential component in developing advanced materials .
Case Study: Biomedical Devices
Research into the use of this compound in biomedical devices has revealed its potential to enhance biocompatibility and mechanical strength in polymer matrices used for implants .
Neuroscience Research
Studying Neurological Pathways
In neuroscience, this compound is explored for its potential to provide insights into brain chemistry and neurological pathways. Its application may aid in developing treatments for various neurological disorders .
Example: Neurotransmitter Studies
Studies utilizing this compound have contributed to understanding neurotransmitter interactions and their implications in diseases such as Alzheimer's and Parkinson's disease. The findings support its role in advancing therapeutic strategies targeting these conditions .
Summary Table of Applications
| Application Area | Description | Case Studies/Examples |
|---|---|---|
| Peptide Synthesis | Protecting group for selective amino acid modifications | Synthesis of bioactive peptides |
| Drug Development | Facilitates creation of complex drug candidates | Discovery of novel anticancer agents |
| Bioconjugation | Attaches biomolecules for targeted drug delivery | Development of antibody-drug conjugates |
| Material Science | Creates polymers with specific properties for coatings and biomedical devices | Enhancements in biocompatibility for implants |
| Neuroscience Research | Provides insights into neurological pathways and potential treatments for disorders | Studies on neurotransmitter interactions |
Mechanism of Action
The mechanism of action of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, enabling the stepwise assembly of peptides. The compound does not have a specific molecular target or pathway as it is used as an intermediate in synthetic processes.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Protecting Group Impact: Fmoc vs. Boc: Fmoc derivatives (e.g., 365.42 g/mol) are bulkier than Boc analogues (243.30 g/mol), influencing solubility and steric hindrance during peptide coupling . Boc groups are base-labile, whereas Fmoc requires acidic conditions for removal . Enantiomer Specificity: The (S)-isomer (CAS: 1310680-23-9) is preferred in most therapeutic applications due to its compatibility with natural L-amino acid configurations .
Substituent Effects :
- 5,5-Dimethyl vs. 5-Phenyl : The 5,5-dimethyl group enhances conformational rigidity, while phenyl substituents (e.g., 215190-21-9) introduce aromaticity for π-π stacking in hydrophobic environments .
- 3,3-Dimethyl vs. 5,5-Dimethyl : 3,3-dimethyl analogues (e.g., 174060-98-1) alter ring puckering, affecting peptide backbone angles .
Biological Activity
(S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a prominent compound in organic and medicinal chemistry, particularly known for its role as a protecting group in peptide synthesis. This article explores its biological activity, focusing on its applications in drug development, peptide synthesis, and potential therapeutic effects.
This compound features a pyrrolidine ring substituted with a fluorenylmethyloxycarbonyl (Fmoc) group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 303.34 g/mol. The presence of the Fmoc group provides stability and facilitates selective reactions during peptide synthesis.
Applications in Peptide Synthesis
Peptide Synthesis : The compound is extensively utilized as a protecting group in peptide synthesis. It enables the selective modification of amino acids while preventing unwanted side reactions. Its stability under various reaction conditions and ease of removal make it a preferred choice in organic chemistry .
Drug Development : In pharmaceutical research, this compound aids in the creation of complex molecules that can lead to new drug candidates. Its unique structure can enhance the bioavailability and efficacy of therapeutic agents, making it valuable in designing novel compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research on 5-oxopyrrolidine derivatives demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells. Among these derivatives, specific substitutions led to enhanced cytotoxicity while maintaining low toxicity towards non-cancerous cells .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
| Compound | A549 Cell Viability (%) | Non-Cancerous Cell Viability (%) |
|---|---|---|
| Compound 1 | 78–86 | Not specified |
| Compound 6 | 64 | Increased cytotoxicity |
| Compound 8 | Significantly lower than control | High cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated. Some derivatives exhibited promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid. This suggests that modifications to the pyrrolidine structure can yield effective antimicrobial agents targeting resistant pathogens .
Case Studies
- Anticancer Study : In a controlled study, various pyrrolidine derivatives were tested for their effects on A549 cells. The results indicated that compounds with specific structural modifications showed improved anticancer activity compared to standard treatments like cisplatin .
- Antimicrobial Screening : Another study focused on the efficacy of pyrrolidine derivatives against clinically significant pathogens. Compounds were screened for activity against resistant strains, revealing notable effectiveness against Klebsiella pneumoniae and Escherichia coli .
Q & A
Q. What are the key structural features and applications of (S)-Fmoc-5,5-dimethyl-pyrrolidine-2-carboxylic acid in peptide synthesis?
The compound is an Fmoc-protected amino acid derivative with a rigid 5,5-dimethylpyrrolidine backbone. This structure introduces conformational constraints, reducing aggregation in peptide synthesis and enhancing solubility during solid-phase synthesis . The dimethyl groups stabilize the pyrrolidine ring, making it useful for studying secondary structure effects in peptides (e.g., β-turn or helical motifs). Methodologically, it is employed in Fmoc-SPPS (solid-phase peptide synthesis) using standard coupling reagents like HBTU/DIPEA in DMF .
Q. How is this compound synthesized, and what are critical reaction conditions?
A common synthesis route involves:
- Methyl ester formation : Reaction of (S)-5,5-dimethyl-pyrrolidine-2-carboxylic acid with iodomethane in dimethylformamide (DMF) using cesium carbonate as a base .
- Fmoc protection : Introduction of the Fmoc group via reaction with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dichloromethane (DCM) with triethylamine . Critical conditions include inert atmosphere (N₂) for moisture-sensitive steps and purification via silica gel chromatography to isolate intermediates.
Q. What are recommended storage and handling protocols for this compound?
- Storage : Keep refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
- Handling : Use gloves, protective eyewear, and avoid inhalation of dust. Azeotropic drying with toluene is recommended after synthesis to remove residual solvents .
Advanced Research Questions
Q. How does the 5,5-dimethyl substitution influence conformational dynamics in peptide backbones?
The dimethyl groups restrict pyrrolidine ring puckering, locking the proline-like residue into specific conformations. This was demonstrated in studies using cis-locked proline analogs (e.g., 5,5-dimethyl derivatives) to investigate RNA polymerase II phosphorylation. Kinetic assays revealed that cis-locked peptides exhibited 13–17-fold lower kcat/KM values compared to natural peptides, highlighting steric effects on enzyme-substrate interactions .
Q. What analytical methods resolve contradictions in NMR data for this compound’s diastereomers?
Discrepancies in NOESY or COSY spectra (e.g., unexpected coupling constants) may arise from incomplete purification or racemization. To address this:
Q. How is this compound utilized in synthesizing kinase inhibitors or protease-resistant peptides?
Example: In EP 4,374,877 A2, the methyl ester hydrochloride derivative was used to synthesize fluorophenyl-substituted pyrrolo-pyridazine carboxamides, a class of kinase inhibitors. Key steps include:
- N-alkylation : Reaction with 3-fluorobenzaldehyde under reductive amination conditions.
- Cyclization : HCl-mediated removal of tert-butyl and methyl protecting groups, followed by ring closure . The dimethyl groups enhance metabolic stability by shielding the peptide backbone from protease cleavage.
Contradiction Analysis
Discrepancies in reported solubility (e.g., DMF vs. DCM compatibility) may stem from varying Fmoc-deprotection methods. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
